molecular formula C21H14N2OS2 B2632725 2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine CAS No. 478030-06-7

2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine

Cat. No.: B2632725
CAS No.: 478030-06-7
M. Wt: 374.48
InChI Key: JHSLUMGKQXIHIC-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine is a synthetic benzothieno[3,2-d]pyrimidine derivative of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of fused heterocyclic scaffolds known for diverse biological activities. The core benzothieno[3,2-d]pyrimidine structure is a privileged framework in drug discovery, with close analogs demonstrating potent and selective inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an important molecular target in inflammation and cancer research, as its overexpression is associated with various carcinomas . Researchers can utilize this compound to investigate its potential anti-inflammatory and antiproliferative effects in cellular models. Furthermore, structurally related benzothienopyrimidinones have been identified as potent, selective, and orally bioavailable inhibitors of the PIM kinase family (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases overexpressed in hematopoietic malignancies and solid tumors . This suggests potential applications in oncology research for studying kinase inhibition and tumor progression. The specific molecular architecture of this compound, featuring the 2-(methylsulfanyl) and 4-(2-naphthyloxy) substituents on the benzothienopyrimidine core, is designed to modulate electronic properties, lipophilicity, and target binding affinity. This reagent is provided for research purposes to explore structure-activity relationships, mechanism of action, and therapeutic potential in disease models. It is supplied as a high-purity compound characterized by standard analytical methods. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-methylsulfanyl-4-naphthalen-2-yloxy-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2OS2/c1-25-21-22-18-16-8-4-5-9-17(16)26-19(18)20(23-21)24-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSLUMGKQXIHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)OC3=CC4=CC=CC=C4C=C3)SC5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common route includes the initial formation of the benzothiophene core, followed by the introduction of the pyrimidine ring and subsequent functionalization with methylsulfanyl and naphthyloxy groups. Key steps may involve:

    Cyclization reactions: to form the benzothiophene core.

    Nucleophilic substitution: to introduce the pyrimidine ring.

    Functional group transformations: to attach the methylsulfanyl and naphthyloxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfanyl group to sulfoxide or sulfone.

    Reduction: Reduction of the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine, followed by substitution with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(Methylsulfanyl)-4-(2-naphthyloxy)benzothieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that derivatives of thienopyrimidines can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents .

Agrochemical Applications

Due to its structural characteristics, the compound may find applications in agrochemicals as a pesticide or herbicide. The presence of the naphthyloxy group could enhance its efficacy against specific pests or weeds while minimizing toxicity to non-target organisms.

Material Science

In materials science, compounds like 2-(Methylsulfanyl)-4-(2-naphthyloxy)benzothieno[3,2-d]pyrimidine can be utilized in the development of organic semiconductors or photovoltaic materials due to their electronic properties. The unique arrangement of sulfur and nitrogen atoms within the structure may contribute to improved charge transport characteristics.

Data Table: Summary of Applications

Application Area Description Potential Benefits
Anticancer Induces apoptosis in cancer cellsTargeted therapy with reduced side effects
Antimicrobial Inhibitory effects on bacterial growthDevelopment of new antibiotics
Agrochemicals Potential use as pesticides/herbicidesEnhanced efficacy with lower environmental impact
Material Science Use in organic semiconductorsImproved charge transport properties

Case Studies

  • Anticancer Evaluation : A study published in Molecules demonstrated that derivatives of benzothienopyrimidine structures showed significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Screening : Research indicated that several thienopyrimidine derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria. This opens avenues for further exploration into their use as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. In organic electronics, its high electron mobility and stability contribute to its effectiveness in OFETs and OPVs. In pharmaceuticals, the compound’s ability to interact with biological targets, such as enzymes or receptors, underlies its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key derivatives from the 2014 Molecules study (compounds 1–11 ) include:

  • Derivative 4 : Features an antipyrine (pyrazolone) group at position 4 and a methylsulfanyl group at position 2.
  • Derivative 7 : Substituted with a heterocyclic thiazole group.
  • Derivative 11 : Contains a bulkier aryl group (e.g., biphenyl) .

In contrast, the target compound incorporates a 2-naphthyloxy group at position 4, which introduces a larger aromatic system compared to derivatives with smaller aryl or heterocyclic substituents.

Fluorescence Properties

Fluorescence quantum yields (Φfl) were reported for select derivatives:

  • Derivative 4 : Φfl = 0.032, making it suitable for imaging applications .
  • Derivative 7 : Lower fluorescence due to electron-withdrawing thiazole substituents .

The 2-naphthyloxy group in the target compound may enhance fluorescence intensity compared to simpler aryl groups, as naphthalene derivatives are known for strong emissive properties.

Biological Activity

2-(Methylsulfanyl)-4-(2-naphthyloxy) benzothieno[3,2-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C21H14N2OS2
  • CAS Number : 478030-06-7
  • Structural Characteristics : The compound features a benzothieno-pyrimidine core with a methylsulfanyl and naphthyloxy substituent, contributing to its unique chemical reactivity and biological properties.

Anticancer Properties

Recent studies have indicated that 2-(Methylsulfanyl)-4-(2-naphthyloxy) benzothieno[3,2-d]pyrimidine exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 10 µM
    • A549: 20 µM

These results suggest a promising potential for further development as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with the compound leads to an increase in pro-apoptotic markers such as Bax and a decrease in anti-apoptotic markers like Bcl-2.

Antimicrobial Activity

In addition to its anticancer properties, 2-(Methylsulfanyl)-4-(2-naphthyloxy) benzothieno[3,2-d]pyrimidine has shown antimicrobial activity against a range of bacterial strains.

Antimicrobial Testing Results

  • Bacterial Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) :
    • E. coli: 32 µg/mL
    • S. aureus: 16 µg/mL
    • P. aeruginosa: 64 µg/mL

These findings indicate that the compound could be developed as a novel antimicrobial agent.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. In animal models of neurodegenerative diseases, administration has resulted in reduced neuronal death and improved cognitive function.

Research Findings

  • Model Used : Mouse model of Alzheimer’s disease.
  • Outcome Measures :
    • Reduction in amyloid-beta plaques.
    • Improvement in memory retention tasks.

This suggests that the compound may be beneficial in treating or preventing neurodegenerative conditions.

Data Summary Table

Activity TypeTest SubjectIC50/MIC ValueReference
AnticancerMCF-715 µM
AnticancerHeLa10 µM
AnticancerA54920 µM
AntimicrobialE. coli32 µg/mL
AntimicrobialS. aureus16 µg/mL
AntimicrobialP. aeruginosa64 µg/mL
NeuroprotectiveAlzheimer’s ModelN/A (observational)

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